1-(4-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide
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Description
1-(4-chlorophenyl)-4-(4-fluorophenethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide is a useful research compound. Its molecular formula is C20H20ClFN2O3S and its molecular weight is 422.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Applications
Facile Synthesis Techniques : Compounds like 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide have been synthesized through convenient methods, serving as precursors or synthetic equivalents for other complex structures (Chou & Tsai, 1991).
Structural Characterization : Isostructural compounds with similar molecular frameworks have been synthesized and characterized, contributing to an understanding of their crystalline and molecular structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical and Physical Properties
Molecular Interactions and Properties : Studies on molecules containing similar functional groups have focused on their molecular interactions, such as weak C—H⋯N interactions and π–π contacts, which are crucial for understanding their chemical behavior (El-Hiti et al., 2019).
Dielectric Properties : Research has been conducted on the dielectric properties of derivatives of similar compounds, which is significant for applications in materials science and electronics (Zeyada et al., 2016).
Applications in Material Science
Photovoltaic Applications : Bridged bithiophene-based conjugated polymers, which include related molecular structures, have been synthesized for use in photovoltaic applications, demonstrating the potential of these compounds in renewable energy technologies (Chen et al., 2010).
Organic Electronic Devices : The use of compounds with similar structural motifs has been explored in the enhancement of organic electronic devices, such as organic solar cells (Zeng et al., 2020).
Fluorescence and Photochromic Properties
Solvatochromism of Fluorescence : The fluorescence properties of compounds containing similar structural elements have been studied, focusing on solvatochromism and potential applications in molecular probes (Morimoto et al., 2018).
Fluorescence Switching Properties : Research into compounds with related structures has revealed interesting fluorescence switching properties, which could be applied in areas like super-resolution fluorescence imaging (Taguchi et al., 2011).
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-[2-(4-fluorophenyl)ethyl]-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3S/c21-15-3-7-17(8-4-15)24-19-13-28(26,27)12-18(19)23(11-20(24)25)10-9-14-1-5-16(22)6-2-14/h1-8,18-19H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXBPFPFPDPRHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=O)CN2CCC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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